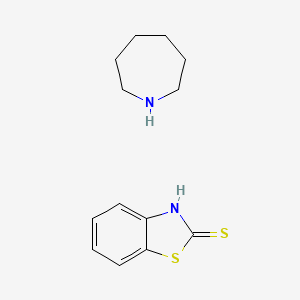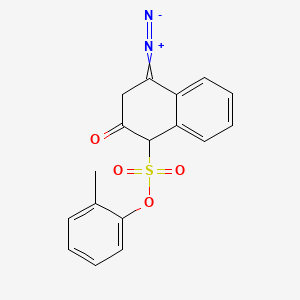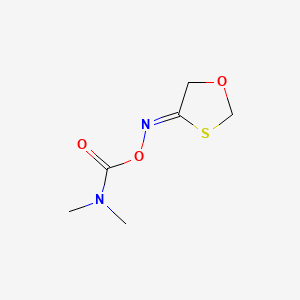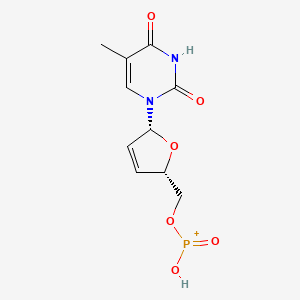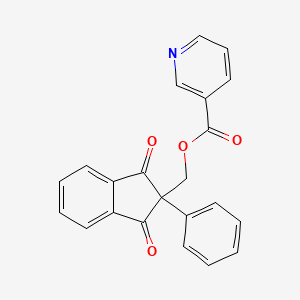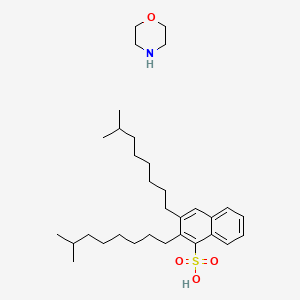
2,3-Bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is a chemical compound with the molecular formula C32H53NO4S and a molecular weight of 547.833 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with sulfonic acid and diisononyl groups, combined with morpholine in a 1:1 ratio .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) typically involves the sulfonation of naphthalene followed by the introduction of diisononyl groups. The final step involves the reaction with morpholine to form the 1:1 compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The diisononyl groups are then introduced through alkylation reactions. Finally, morpholine is added under controlled conditions to form the final product. The process is optimized for yield and purity, with continuous monitoring and quality control .
化学反応の分析
Types of Reactions
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonic acid group, under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .
科学的研究の応用
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and as an additive in lubricants and polymers.
作用機序
The mechanism by which Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the morpholine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
Naphthalenesulfonic acid, diisononyl-: Similar structure but lacks the morpholine component.
Naphthalenesulfonic acid, diisononyl-, compd. with 1,1’-iminobis[2-propanol] (11): Similar sulfonic acid and diisononyl groups but different amine component.
Uniqueness
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is unique due to the presence of the morpholine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .
特性
CAS番号 |
89921-55-1 |
|---|---|
分子式 |
C28H44O3S.C4H9NO C32H53NO4S |
分子量 |
547.8 g/mol |
IUPAC名 |
2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine |
InChI |
InChI=1S/C28H44O3S.C4H9NO/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;1-3-6-4-2-5-1/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);5H,1-4H2 |
InChIキー |
LSUXGEOEKSTJCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C1COCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


